molecular formula C33H47NO10 B10862179 8-Deacetylyunaconitine

8-Deacetylyunaconitine

Cat. No.: B10862179
M. Wt: 617.7 g/mol
InChI Key: DHVYLCVNTWPXSI-XKZPYEFZSA-N
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Description

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from the roots of Aconitum species, particularly Aconitum forrestii and Aconitum vilmorinianum . This compound is known for its complex chemical structure and significant biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Deacetylyunaconitine can be extracted from the roots of Aconitum species using accelerated solvent extraction combined with pH-zone-refining counter-current chromatography . The major extraction parameters for accelerated solvent extraction include the type of solvent, temperature, and extraction time. The pH-zone-refining counter-current chromatography helps in the purification of the compound.

Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the available methods focus on laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions: 8-Deacetylyunaconitine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

8-Deacetylyunaconitine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Yunaconitine
  • Crassicauline A
  • Aconitine
  • Mesaconitine
  • Hypaconitine

Properties

Molecular Formula

C33H47NO10

Molecular Weight

617.7 g/mol

IUPAC Name

[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate

InChI

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27-,28-,30+,31+,32-,33+/m1/s1

InChI Key

DHVYLCVNTWPXSI-XKZPYEFZSA-N

Isomeric SMILES

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC

Origin of Product

United States

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